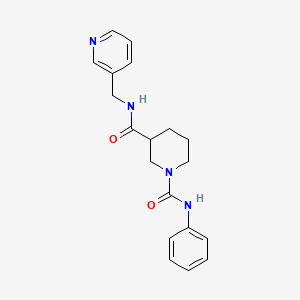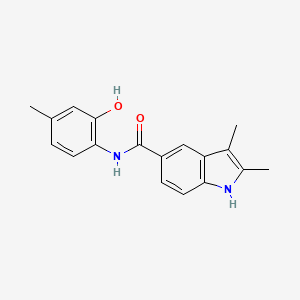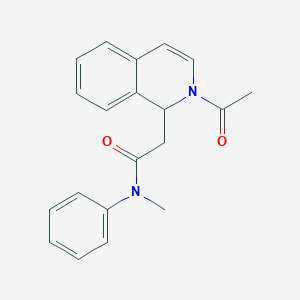
1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide, also known as JNJ-40411813, is a novel piperidine derivative compound that has gained significant attention from the scientific community. This compound has been synthesized and studied for its potential applications in various fields of research, including neuroscience, cancer research, and drug discovery.
Wirkmechanismus
1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide exerts its effects by binding to and modulating the activity of various receptors in the brain and other tissues. Specifically, 1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide has been shown to bind to the sigma-1 receptor, a protein that is involved in various cellular processes such as calcium signaling, protein folding, and stress response. By modulating the activity of the sigma-1 receptor, 1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide has been shown to have neuroprotective, anti-inflammatory, and anti-cancer effects.
Biochemical and Physiological Effects:
1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide has been shown to have various biochemical and physiological effects in preclinical studies. In animal models, 1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage. Additionally, 1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide has been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis, a process of programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide has several advantages for use in laboratory experiments. It has high potency and selectivity for the sigma-1 receptor, making it a useful tool for studying the role of this receptor in various cellular processes. Additionally, 1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of 1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide is its low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide. One area of interest is the development of 1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide-based drugs for the treatment of neurodegenerative diseases and cancer. Another potential direction is the investigation of the role of the sigma-1 receptor in various cellular processes and the development of new compounds that can modulate its activity. Additionally, further studies are needed to elucidate the mechanisms of action of 1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide and its potential side effects in humans.
Synthesemethoden
The synthesis of 1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide involves the reaction of 1-phenylpiperidin-3-amine with pyridine-3-carboxaldehyde followed by the addition of succinic anhydride. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure conditions. The final product is obtained by recrystallization and purification processes.
Wissenschaftliche Forschungsanwendungen
1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide has shown promising results in various research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, 1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide has been studied for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, 1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer treatment. In drug discovery, 1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Eigenschaften
IUPAC Name |
1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c24-18(21-13-15-6-4-10-20-12-15)16-7-5-11-23(14-16)19(25)22-17-8-2-1-3-9-17/h1-4,6,8-10,12,16H,5,7,11,13-14H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSLISMIJPUGBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=CC=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B7545588.png)
![4-[(2-Methoxyphenyl)-methylsulfamoyl]benzamide](/img/structure/B7545603.png)




![N-[1-(1,3-benzothiazol-2-yl)ethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B7545655.png)
![N-[1-(3-chlorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B7545661.png)


![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzenesulfonamide](/img/structure/B7545682.png)
![2,6-difluoro-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B7545692.png)
![N-(2,5-difluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propanamide](/img/structure/B7545694.png)
